2-[(Trimethylsilyl)ethynyl]benzonitrile

Organic Synthesis Heterocyclic Chemistry Cyclization

2-[(Trimethylsilyl)ethynyl]benzonitrile (CAS 97308-62-8) is a bifunctional organosilicon building block distinguished by its ortho-substituted TMS-protected ethynyl group on a benzonitrile core. The ortho relationship is structurally essential for anionic cyclization cascades yielding pharmaceutically relevant 3-substituted isoindol-1-ones and 1(2H)-isoquinolones. The TMS group serves as a protective mask that prevents Glaser-type homocoupling during initial Sonogashira reactions, enabling sequential, unsymmetrical cross-coupling strategies for complex π-conjugated systems. Supplied as a white to off-white crystalline fused solid at ≥98% purity. Do not substitute with the deprotected terminal alkyne or positional isomers—the ortho-TMS architecture is critical for regioselectivity and stability.

Molecular Formula C12H13NSi
Molecular Weight 199.32 g/mol
CAS No. 97308-62-8
Cat. No. B1367576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Trimethylsilyl)ethynyl]benzonitrile
CAS97308-62-8
Molecular FormulaC12H13NSi
Molecular Weight199.32 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC=CC=C1C#N
InChIInChI=1S/C12H13NSi/c1-14(2,3)9-8-11-6-4-5-7-12(11)10-13/h4-7H,1-3H3
InChIKeyOSJJQDZTHSMKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Specifications for 2-[(Trimethylsilyl)ethynyl]benzonitrile (CAS 97308-62-8) Procurement


2-[(Trimethylsilyl)ethynyl]benzonitrile (CAS 97308-62-8) is a bifunctional organosilicon building block with the molecular formula C12H13NSi and a molecular weight of 199.32 g/mol . It features a benzonitrile core with a trimethylsilyl (TMS)-protected ethynyl group at the ortho position. This compound is primarily utilized as a synthetic intermediate, where the TMS group acts as a protective mask for a terminal alkyne, enhancing stability and enabling selective deprotection in multistep syntheses [1]. It is supplied as a white to off-white crystalline fused solid with a typical purity of 97-98% .

Critical Differentiators: Why 2-[(Trimethylsilyl)ethynyl]benzonitrile is Not Interchangeable


Generic substitution of 2-[(Trimethylsilyl)ethynyl]benzonitrile with its analogs, such as its deprotected counterpart or positional isomers, is scientifically unsound due to fundamental differences in reactivity and physical properties. The ortho-substitution pattern is essential for specific intramolecular cyclization pathways, including the formation of isoquinolones and isoindolones [1]. The TMS group not only provides a quantifiable stability advantage over the free terminal alkyne but also directs regioselectivity in subsequent reactions [2]. Furthermore, its distinct physical state (a low-melting solid versus the high-melting para isomer) can significantly impact material handling and formulation in both laboratory and industrial settings . These factors necessitate a precise, data-driven approach to chemical selection rather than reliance on assumed functional group equivalence.

Quantitative Comparative Evidence for 2-[(Trimethylsilyl)ethynyl]benzonitrile (CAS 97308-62-8)


Ortho-Substitution Enables Unique Cyclization Pathways vs. Meta/Para Analogs

The ortho-substitution pattern of 2-[(Trimethylsilyl)ethynyl]benzonitrile is a structural prerequisite for intramolecular cyclization reactions that are not possible with its meta- or para-substituted analogs. Studies on 2-alkynylbenzonitriles show that treatment with sodium methoxide yields 3-alkyl-1(2H)-isoquinolones (via a 6-endo-dig pathway) and 3-benzylideneisoindol-2-ones (via a 5-exo-dig pathway) [1]. The bulky trimethylsilyl group on the compound further influences this outcome, favoring the 5-exo pathway to produce isoindolones [2]. In contrast, meta- or para-substituted benzonitriles lack the necessary geometry for this specific reactivity.

Organic Synthesis Heterocyclic Chemistry Cyclization

TMS Protection Imparts Enhanced Stability Compared to 2-Ethynylbenzonitrile

The presence of the trimethylsilyl (TMS) group in 2-[(Trimethylsilyl)ethynyl]benzonitrile significantly enhances its stability and handling safety compared to its deprotected analog, 2-ethynylbenzonitrile. The TMS group masks the reactive terminal alkyne C-H bond, which is acidic and can participate in undesired side reactions . This protective effect is a class-level property of alkynylsilanes, which are known for their improved thermal and oxidative stability relative to their terminal alkyne counterparts [1]. For instance, bis(trimethylsilyl)-1,3-butadiyne exhibits excellent thermal stability compared to the parent 1,3-butadiyne, illustrating the stabilizing effect of the TMS group on alkynyl systems [1].

Organic Synthesis Protecting Group Strategy Stability

Physical Form Differentiation: Lower Melting Point vs. Para Isomer

2-[(Trimethylsilyl)ethynyl]benzonitrile exists as a white to off-white crystalline fused solid or liquid at ambient temperatures , whereas its para-substituted isomer, 4-[(Trimethylsilyl)ethynyl]benzonitrile (CAS 75867-40-2), has a reported melting point of 107-111 °C . This significant difference in physical state can impact material handling, dissolution rates, and compatibility in various formulations. The ortho substitution likely disrupts crystal packing more effectively than the linear para-substitution, leading to a lower melting point.

Material Science Formulation Physical Properties

Validated Application Scenarios for 2-[(Trimethylsilyl)ethynyl]benzonitrile


Synthesis of Isoindolone and Isoquinolone Scaffolds via Intramolecular Cyclization

This compound is the validated starting material for the synthesis of biologically relevant 3-substituted isoindol-1-ones and 3-substituted-1(2H)-isoquinolones. The ortho-relationship between the nitrile and the protected alkyne allows for a direct anionic cyclization upon deprotection and treatment with a nucleophile like sodium methoxide. This method offers a concise route to these heterocyclic cores, which are prevalent in numerous pharmaceutical agents and natural products [1].

Protected Alkyne Source for Sequential Sonogashira Cross-Coupling

2-[(Trimethylsilyl)ethynyl]benzonitrile serves as a stable, protected source of 2-ethynylbenzonitrile. The TMS group prevents Glaser-type homocoupling side reactions during an initial Sonogashira coupling. After the first coupling step, the TMS group can be selectively removed under mild conditions (e.g., using TBAF or K2CO3 in methanol) to reveal a free terminal alkyne, which can then participate in a second, sequential cross-coupling reaction with a different aryl halide. This strategy is fundamental for building complex, unsymmetrical π-conjugated systems [2].

Building Block for Advanced Electronic Materials and Conjugated Polymers

Due to its rigid, π-conjugated structure and the ability to undergo iterative cross-coupling, this compound is a valuable monomer for constructing oligomers and polymers with extended conjugation. The benzonitrile moiety and the ethynyl linker contribute to desirable electronic and optical properties. It is used in the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and nonlinear optical (NLO) materials .

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